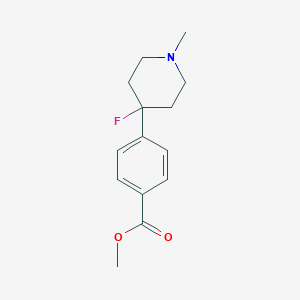

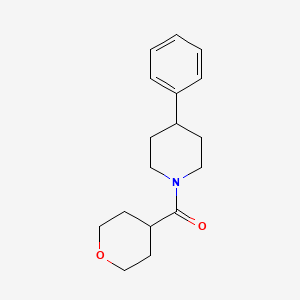

![molecular formula C23H28N4O2 B2837939 4-(1H-benzo[d]imidazol-2-yl)-N-(4-butoxyphenyl)piperidine-1-carboxamide CAS No. 1203419-92-4](/img/structure/B2837939.png)

4-(1H-benzo[d]imidazol-2-yl)-N-(4-butoxyphenyl)piperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of benzimidazole . Benzimidazole rings are important heterocyclic nitrogen-containing compounds widely used in the pharmaceutical industry for drug discovery . They bind to a variety of therapeutic targets due to their special structural features and electron-rich environment, exhibiting a broad spectrum of biological activities .

Synthesis Analysis

While specific synthesis information for this compound is not available, recent advances in the synthesis of substituted imidazoles, a key component of this compound, have been highlighted . These heterocycles are key components to functional molecules used in a variety of everyday applications .

Applications De Recherche Scientifique

Antimycobacterial Activity

- A study designed and synthesized novel imidazo[1,2-a]pyridine-3-carboxamides, exploring their potential in antimycobacterial activity. This research is significant in the context of developing new treatments against drug-sensitive and resistant strains of Mycobacterium tuberculosis (Lv et al., 2017).

Radiopharmaceutical Development

- Another research focused on mixed ligand fac-tricarbonyl complexes, pertinent to the development of radiopharmaceuticals. This involves labeling bioactive molecules for medical imaging and diagnostic purposes (Mundwiler et al., 2004).

Synthesis and Functionalization

- A study explored the synthesis and functionalization reactions of related compounds, providing insights into the chemical processes and potential applications in medicinal chemistry (Yıldırım et al., 2005).

NMDA Receptor Ligands

- Research identified certain derivatives as potent antagonists of the NR1A/2B subtype of the NMDA receptor, which is crucial in neurological research and potential treatments for conditions like Parkinson's disease (Wright et al., 1999).

Antipsychotic Agent Development

- A study synthesized heterocyclic analogues of a known compound and evaluated them as potential antipsychotic agents. This research contributes to the development of new treatments for psychiatric disorders (Norman et al., 1996).

Redox-Annulation in Synthesis

- The redox-annulations of α-ketoamides with cyclic secondary amines were explored, demonstrating a method for producing polycyclic imidazolidinone derivatives. This has implications in the synthesis of complex organic compounds (Zhu et al., 2017).

Exploration of Reaction Mechanisms

- A research investigated the reactions of Alkylbiguaniden with Benzoin, contributing to the understanding of reaction mechanisms in organic chemistry (Schramm et al., 1991).

Novel Syntheses Methods

- Another study focused on the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, demonstrating efficient methods in organic synthesis (Goli-Garmroodi et al., 2015).

Antiviral Activity

- Research into the antiviral activity of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines provided insights into developing new antirhinovirus agents (Hamdouchi et al., 1999).

Mécanisme D'action

Propriétés

IUPAC Name |

4-(1H-benzimidazol-2-yl)-N-(4-butoxyphenyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O2/c1-2-3-16-29-19-10-8-18(9-11-19)24-23(28)27-14-12-17(13-15-27)22-25-20-6-4-5-7-21(20)26-22/h4-11,17H,2-3,12-16H2,1H3,(H,24,28)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCKRIAPPOELCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]acetic acid](/img/structure/B2837856.png)

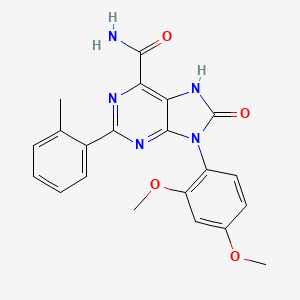

![8-(3-((2-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2837859.png)

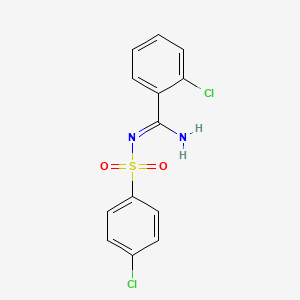

![N-(2,5-dichlorophenyl)-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B2837866.png)

![2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2837867.png)

![5-(4-Methylpyrimidin-2-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2837870.png)

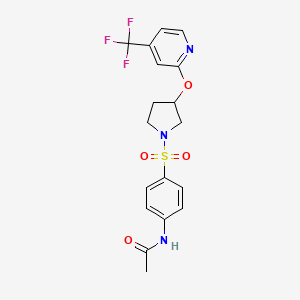

![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2837874.png)